molecular formula C10H14Cl2N4 B6225562 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride CAS No. 2770359-60-7

3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride

Cat. No. B6225562
CAS RN: 2770359-60-7
M. Wt: 261.2
InChI Key:
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Description

3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride, otherwise known as 3-IPr-DHC, is a synthetic organic compound that is used in a variety of scientific research applications. It is an important organic compound due to its wide range of biological and chemical properties.

Scientific Research Applications

3-IPr-DHC has a wide range of scientific research applications. It has been used in studies of the molecular mechanisms of signal transduction, as well as studies of the biochemical and physiological effects of drugs and other compounds. It has also been used in studies of enzyme inhibition and enzyme kinetics, as well as studies of the structure and function of proteins. Additionally, 3-IPr-DHC has been used in studies of the interactions between drugs and their receptors, and in studies of the effects of drugs on cell metabolism.

Mechanism of Action

The mechanism of action of 3-IPr-DHC is not completely understood. However, it is believed that the compound binds to certain proteins, such as G-proteins, and modulates their activity. This binding is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
3-IPr-DHC has a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various proteins, including G-proteins and enzymes. It has also been shown to modulate the activity of various receptors, including opioid, dopamine, and serotonin receptors. Additionally, 3-IPr-DHC has been shown to modulate the activity of various enzymes involved in signal transduction and cell metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-IPr-DHC in lab experiments include its ease of synthesis, its wide range of biochemical and physiological effects, and its ability to modulate the activity of various proteins, receptors, and enzymes. However, there are some limitations to using 3-IPr-DHC in lab experiments. For example, the compound is relatively unstable and can degrade over time. Additionally, 3-IPr-DHC is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 3-IPr-DHC. These include further studies of the compound’s mechanism of action, as well as studies of its effects on various proteins, receptors, and enzymes. Additionally, further research could be done to explore the potential therapeutic applications of 3-IPr-DHC, such as its use as an anti-inflammatory agent or as an inhibitor of certain enzymes. Finally, further research could be done to explore the potential side effects of the compound, as well as its potential toxicity.

Synthesis Methods

3-IPr-DHC is synthesized using a multi-step process. The first step involves the reaction of pyrrolidine with 3-chloro-2-imidazole to form the intermediate 3-chloro-2-imidazolyl pyrrolidine. This intermediate is then reacted with anhydrous hydrazine to form the desired product, 3-IPr-DHC. This synthesis method is relatively simple and efficient, making it an attractive option for researchers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride involves the reaction of 2-chloro-3-(pyrrolidin-1-yl)pyridine with imidazole in the presence of a base to form the desired product. The dihydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "2-chloro-3-(pyrrolidin-1-yl)pyridine", "imidazole", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-chloro-3-(pyrrolidin-1-yl)pyridine and imidazole in a suitable solvent such as DMF or DMSO.", "Step 2: Add a base such as potassium carbonate or sodium hydride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine.", "Step 4: Dissolve the product in hydrochloric acid and evaporate the solvent to obtain the dihydrochloride salt of the product." ] }

CAS RN

2770359-60-7

Product Name

3-{3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine dihydrochloride

Molecular Formula

C10H14Cl2N4

Molecular Weight

261.2

Purity

95

Origin of Product

United States

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